molecular formula C24H19Cl2FN2O2 B10922013 4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10922013
M. Wt: 457.3 g/mol
InChI Key: CUINKMHATWKFRB-UHFFFAOYSA-N
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Description

2-[4-Chloro-1-(2-chloro-4-fluorobenzyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-1-(2-chloro-4-fluorobenzyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-chloro-4-fluorobenzyl chloride under basic conditions.

    Attachment of the methoxyphenyl group: This can be done via a nucleophilic aromatic substitution reaction.

    Final etherification: The phenyl group is methylated using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles, such as in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of multiple aromatic rings and halogen atoms.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. The presence of halogen atoms often enhances the biological activity of organic compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[4-chloro-1-(2-chloro-4-fluorobenzyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The presence of multiple aromatic rings and halogen atoms can facilitate strong interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Chloro-1-(2-chlorobenzyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether
  • 2-[4-Chloro-1-(2-fluorobenzyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether

Uniqueness

The uniqueness of 2-[4-chloro-1-(2-chloro-4-fluorobenzyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether lies in the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the methoxyphenyl and pyrazole moieties provides a distinctive set of properties that can be exploited in various applications.

Properties

Molecular Formula

C24H19Cl2FN2O2

Molecular Weight

457.3 g/mol

IUPAC Name

4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H19Cl2FN2O2/c1-30-20-9-5-3-7-17(20)23-22(26)24(18-8-4-6-10-21(18)31-2)29(28-23)14-15-11-12-16(27)13-19(15)25/h3-13H,14H2,1-2H3

InChI Key

CUINKMHATWKFRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC=CC=C4OC)Cl

Origin of Product

United States

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